
4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine is not directly mentioned in the provided papers. However, the papers do discuss various pyrimidine derivatives, which are important in biological and medicinal chemistry due to their presence in nucleic acids and potential pharmaceutical applications. Pyrimidine derivatives are known for their diverse range of biological activities and are often used as building blocks in drug design .
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various starting materials and reaction conditions. For instance, 2-amino-4,6-dimethyl pyrimidine was synthesized using guanidine nitrate, acetylacetone, and sodium carbonate in water, achieving a high yield under optimal conditions . Another example includes the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil through reactions with heterocumulenes, followed by elimination and tautomerisation . These methods demonstrate the versatility and adaptability of pyrimidine chemistry for generating a wide array of derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex and diverse. For example, the crystal structure of a zinc(II) complex with the ligand 4,6-dimethyl-2-thiopyrimidine was determined to be an infinite zig-zag chain with a trigonal bipyramidal geometry around the zinc center . In another study, the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate were investigated, revealing the presence of R22(8) motifs in aminopyrimidine sulfonate/carboxylate interactions .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution, as seen in the study of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione, where reactions such as halogenation, aminomethylation, acylation, and azo coupling were explored . The reactivity of these compounds can be influenced by the presence of substituents on the pyrimidine ring, which can direct the course of the reaction and the position of substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and substituents. For example, the basicities of a series of 6-substituted-2,4-dimethyl-3-pyridinols were found to approach physiological pH with increasing electron density in the ring . Additionally, the stability of these compounds to air oxidation varied, with some being indefinitely stable while others decomposed upon extended exposure to the atmosphere . These properties are crucial for the potential application of pyrimidine derivatives in pharmaceuticals and as antioxidants.
Applications De Recherche Scientifique
Chemical Structure and Binding Properties
Pyrimidines, including derivatives like 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine, are fundamental in biology and medicine due to their presence in DNA and RNA. Their applications often involve molecular recognition processes through hydrogen bonding, which is critical for targeted drug action. For instance, studies on different tautomeric forms of related pyrimidine derivatives highlight the role of hydrogen bonding in forming distinct crystal structures and potentially affecting drug interactions (Rajam et al., 2017).
Nonlinear Optical (NLO) Applications
Pyrimidine derivatives exhibit promising applications in the nonlinear optics (NLO) fields due to their structural parameters and electronic properties. For example, specific phenyl pyrimidine derivatives have shown considerable NLO character, suggesting their utility in optoelectronic applications (Hussain et al., 2020).
Role in Synthesis of Biologically Active Compounds
4,6-Dimethyl-2-methanesulfonylpyrimidine serves as an important intermediate in synthesizing various biologically active compounds, indicating its utility in medicinal chemistry for developing new pharmaceuticals (Le, 2014).
Fungicidal and Plant Growth Regulating Activities
Compounds derived from pyrimidine structures, including those incorporating the 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine framework, demonstrate fungicidal and plant growth-regulating activities. This suggests their potential in agricultural applications to enhance crop protection and growth (Xu et al., 2010).
Anticonvulsant Agents
S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been explored as potential anticonvulsant agents. Their synthesis and pharmacological evaluation suggest a promising avenue for developing new treatments for epilepsy and related conditions (Severina et al., 2020).
Antibacterial and Antifungal Activities
Newly synthesized pyrimidine derivatives have shown significant activity against various bacteria and fungi, indicating their potential as novel antibacterial and antifungal agents. This highlights the broader applicability of pyrimidine derivatives in addressing microbial resistance (Khan et al., 2015).
Orientations Futures
Pyrrolidine derivatives, such as 4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine, have been the subject of considerable interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQCSTAAXKJOMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-pyrrolidin-1-ylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)


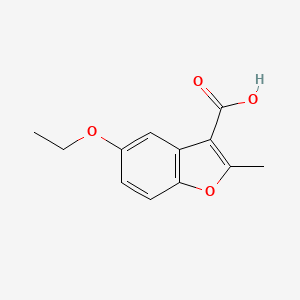
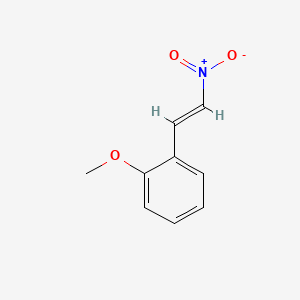
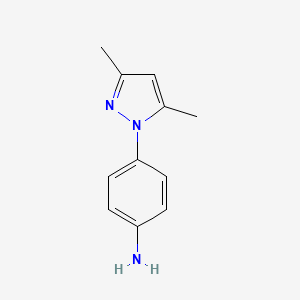
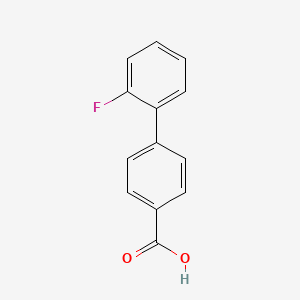
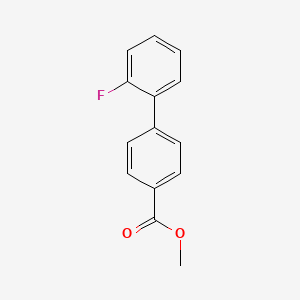
![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)
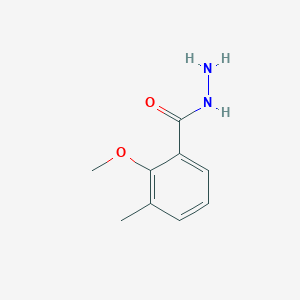

![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)